Ethyl 3-bromopropiolate Ethyl 3-bromopropiolate
Brand Name: Vulcanchem
CAS No.: 41658-03-1
VCID: VC3797628
InChI: InChI=1S/C5H5BrO2/c1-2-8-5(7)3-4-6/h2H2,1H3
SMILES: CCOC(=O)C#CBr
Molecular Formula: C5H5BrO2
Molecular Weight: 177 g/mol

Ethyl 3-bromopropiolate

CAS No.: 41658-03-1

Cat. No.: VC3797628

Molecular Formula: C5H5BrO2

Molecular Weight: 177 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromopropiolate - 41658-03-1

Specification

CAS No. 41658-03-1
Molecular Formula C5H5BrO2
Molecular Weight 177 g/mol
IUPAC Name ethyl 3-bromoprop-2-ynoate
Standard InChI InChI=1S/C5H5BrO2/c1-2-8-5(7)3-4-6/h2H2,1H3
Standard InChI Key DCZXXLMBYWALCP-UHFFFAOYSA-N
SMILES CCOC(=O)C#CBr
Canonical SMILES CCOC(=O)C#CBr

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 3-bromopropionate consists of a three-carbon chain with a bromine atom at the β-position and an ethyl ester group at the terminal carboxylate. The IUPAC name, ethyl 3-bromopropanoate, reflects this structure: CCOC(=O)CCBr . Nuclear magnetic resonance (NMR) spectra confirm the deshielding effect of the electron-withdrawing bromine atom, which influences the compound’s reactivity in alkylation and esterification reactions .

Spectroscopic Characteristics

Fourier-transform infrared (FTIR) analysis reveals key absorption bands:

  • C=O stretch: 1735–1745 cm⁻¹ (ester carbonyl)

  • C-Br stretch: 550–600 cm⁻¹

  • C-O-C asymmetric stretch: 1150–1250 cm⁻¹

These spectral features align with purity specifications from Thermo Scientific Chemicals, which mandate ≥98.5% purity by gas chromatography .

Synthetic Methodologies

Conventional Esterification

  • Equilibrium constraints requiring excess alcohol

  • Corrosive byproducts complicating purification

  • Typical yields of 70–80%

Advanced One-Pot Synthesis

A 2025 Chinese patent (CN111253255A) details an optimized approach using acrylate derivatives :

Reaction Mechanism:

  • Michael Addition: Acetyl bromide reacts with ethyl acrylate’s α,β-unsaturated system

  • Esterification: In situ formation of the propionate ester

CH₂=CHCOOEt+AcBrBrCH₂CH₂COOEt+AcOH\text{CH₂=CHCOOEt} + \text{AcBr} \rightarrow \text{BrCH₂CH₂COOEt} + \text{AcOH}

Procedure:

  • Charge: 1 mol ethyl acrylate, 5 mol ethanol, 1.1 mol acetyl bromide

  • Add 0.5 wt% hydroquinone inhibitor to prevent polymerization

  • React at 55°C for 1 hour post-bromide addition

  • Distill recovering 91% ethyl 3-bromopropionate

Advantages:

  • 98% atom economy vs. 82% in traditional methods

  • Recyclable solvent (ethanol) and byproduct (ethyl acetate)

  • Scalable to metric-ton production

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Melting Point184–186°C (in aqueous solution)
Boiling Point135–136°C at 50 mmHg
Density (25°C)1.412 g/mL
Refractive Index (n²⁰/D)1.451–1.454
Flash Point79.4°C (175°F)
Dielectric Constant9.4 at 20°C

Solubility Profile

The compound exhibits:

  • Complete miscibility with ethanol, chloroform, and benzene

  • Limited water solubility (2.1 g/100 mL at 25°C) due to the nonpolar ethyl group

  • Partition coefficient (LogP) of 1.82, indicating moderate lipophilicity

Industrial and Research Applications

Pharmaceutical Intermediates

Ethyl 3-bromopropionate serves as a key precursor in synthesizing:

  • (3,4-Dimethoxyphenyl)-5-oxopentanoic acid: A potential antidiabetic agent

  • β-Lactam antibiotics: Via Staudinger ketene-imine cycloadditions

  • Anticancer prodrugs: Bromine’s leaving group capability enables targeted drug delivery

Polymer Chemistry

The bromine moiety participates in:

  • Atom transfer radical polymerization (ATRP) initiator systems

  • Crosslinking agents for polyurethane elastomers

  • Flame-retardant additives in polyethylene terephthalate (PET)

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